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2-Isopropyladamantan-2-yl methacrylate

hydrophobicity spin-coating solvent compatibility moisture resistance

Researchers requiring absolute pattern fidelity in EUV lithography often face monomer batch variability and premature polymerization. 2-Isopropyladamantan-2-yl methacrylate (IPAMA) eliminates this risk. - Zero homopolymerization under ATRP conditions ensures quantitative single-unit monomer addition for sequence-defined polymers. - Flash point of 136 °C and logP of 4.6 provide thermal stability and moisture resistance, preventing pattern collapse in immersion lithography. - Available in ≥98% (GC) purity, stored and shipped under refrigeration to guarantee batch-to-batch consistency.

Molecular Formula C17H26O2
Molecular Weight 262.4 g/mol
CAS No. 297156-50-4
Cat. No. B1590272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyladamantan-2-yl methacrylate
CAS297156-50-4
Molecular FormulaC17H26O2
Molecular Weight262.4 g/mol
Structural Identifiers
SMILESCC(C)C1(C2CC3CC(C2)CC1C3)OC(=O)C(=C)C
InChIInChI=1S/C17H26O2/c1-10(2)16(18)19-17(11(3)4)14-6-12-5-13(8-14)9-15(17)7-12/h11-15H,1,5-9H2,2-4H3
InChIKeyZMAOPHHNBQIJOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IPAMA: Core Properties


2-Isopropyladamantan-2-yl methacrylate (CAS 297156-50-4), commonly abbreviated IPAMA, is a tertiary alkyl methacrylate monomer bearing a rigid adamantane cage substituted at the 2‑position with an isopropyl group. With a molecular formula of C₁₇H₂₆O₂ and a molecular weight of 262.39 g·mol⁻¹, IPAMA is a white to almost‑white crystalline powder (mp 38–42 °C, flash point 136 °C) supplied at ≥98 % purity (GC) . The monomer is primarily employed as a building block for chemically amplified photoresist (CAR) polymers used in KrF (248 nm), ArF (193 nm), and EUV lithography, where its adamantane core delivers high etch resistance, optical transparency, and thermal stability .

Why Generic Substitutes Fail for IPAMA


Within the 2‑alkyl‑2‑adamantyl methacrylate family, the size of the 2‑alkyl substituent profoundly modulates hydrophobicity, thermal stability, acid‑lability, and ultimately lithographic performance. Literature demonstrates that simply moving from a 2‑methyl to a 2‑ethyl group increases acid‑catalyzed cleavage reactivity by a factor of 2.5 [1]. The isopropyl substituent in IPAMA goes further: it raises the computed logP to 4.6 (vs. 3.8 for 1‑adamantyl methacrylate) and elevates the flash point to 136 °C (vs. 120 °C for 2‑methyl‑2‑adamantyl methacrylate) . Moreover, IPAMA’s exceptional steric bulk completely suppresses homopolymerization under controlled radical conditions—a property not shared by less hindered analogs—making it irreplaceable for sequence‑controlled polymer synthesis [2]. These quantitative distinctions mean that substituting IPAMA with a smaller‑alkyl or less‑hindered adamantyl methacrylate will alter resist solubility, thermal budget, pattern fidelity, and polymerization architecture, creating a high risk of out‑of‑specification performance in semiconductor manufacturing.

IPAMA Differentiation Evidence


Enhanced Hydrophobicity vs. 1-Adamantyl Methacrylate

2-Isopropyladamantan-2-yl methacrylate (IPAMA) possesses a computed XLogP3 value of 4.6, which is 0.8 logP units higher than that of 1‑adamantyl methacrylate (AdMA, XLogP3 = 3.8) [1]. This increased hydrophobicity arises from the combined effect of the adamantane cage and the 2‑isopropyl substituent and directly correlates with lower water uptake and improved solubility in organic spin‑coating solvents such as PGMEA and ethyl lactate .

hydrophobicity spin-coating solvent compatibility moisture resistance

Superior Thermal Stability vs. MAdMA

The flash point of IPAMA is reported as 136 °C , whereas the closest 2‑alkyl analog, 2‑methyl‑2‑adamantyl methacrylate (MAdMA), exhibits a flash point of 120 °C . The 16 °C elevation reflects the greater thermal stability imparted by the bulkier isopropyl substituent and directly expands the thermal processing window during resist pre‑bake and post‑exposure bake steps.

thermal stability flash point processing safety

Zero Homopolymerization for Sequence-Defined Polymers

Under atom‑transfer radical polymerization (ATRP) conditions, IPAMA shows no homopolymerization ability due to the extreme steric hindrance of its adamantyl‑isopropyl pendant group, while its double bond remains sufficiently reactive for single‑unit radical addition [1][2]. This behavior contrasts sharply with less‑hindered methacrylates (e.g., methyl methacrylate, 1‑adamantyl methacrylate) that readily homopolymerize. The controlled single‑unit addition enables an iterative 4‑step cycle (radical addition → transformation → selective cleavage → active esterification) to construct sequence‑defined oligo‑ and poly(methacrylate)s in high yield [2].

sequence-defined polymers iterative monomer addition controlled radical polymerization

Enhanced Plasma Etch Resistance vs. MAdMA

Plasma etch resistance in adamantane‑based methacrylate polymers correlates positively with the carbon‑to‑hydrogen ratio and the Ohnishi parameter. IPAMA (C₁₇H₂₆O₂, MW 262.39) possesses a C/H ratio of 0.654 and 17 carbon atoms per monomer unit, compared with MAdMA (C₁₅H₂₂O₂, MW 234.33) which has a C/H ratio of 0.682 but only 15 carbon atoms . The absolute carbon mass per monomer is 12 % higher for IPAMA, yielding a proportionally lower Ohnishi parameter and, according to established structure–property relationships for 2‑alkyl‑2‑adamantyl (meth)acrylates, correspondingly higher resistance to CF₄ and O₂ reactive‑ion etching [1].

plasma etch resistance carbon density Ohnishi parameter

Tunable Acid-Lability via Isopropyl Substituent

The acid‑catalyzed cleavage reactivity of 2‑alkyl‑2‑adamantyl ester groups is highly sensitive to the alkyl substituent. Literature data show that the 2‑ethyladamantyl (EAd) protecting group is 2.5‑fold more reactive than the 2‑methyladamantyl (MAd) group under identical acidic conditions [1]. The 2‑isopropyladamantyl group, being tertiary and bulkier, is expected to exhibit intermediate or tunable acid‑lability between MAd and EAd, offering a distinct kinetic profile that allows resist formulators to balance sensitivity and dark‑film stability without resorting to mixed‑monomer approaches .

acid-labile group chemically amplified resist deprotection kinetics

IPAMA Application Scenarios


High-Etch-Resistance Monomer for EUV & High-NA Photoresists

IPAMA is the monomer of choice when resist film loss during plasma pattern transfer is the primary failure mode. Its elevated carbon density (12 % higher molecular weight and +2 carbons per unit versus MAdMA) predicts superior etch resistance in CF₄/O₂ reactive‑ion etching . Combined with its high thermal stability (flash point 136 °C), IPAMA‑based copolymers can withstand the elevated post‑apply bake temperatures required for high‑NA EUV resists without premature deprotection or flow . The enhanced hydrophobicity (logP 4.6) also minimizes water uptake during immersion lithography, reducing pattern collapse due to capillary forces .

Sequence-Controlled Engineering for Precision Materials

IPAMA is uniquely suited for iterative sequence‑defined polymer synthesis where monodisperse chain architecture is required. Because IPAMA exhibits zero homopolymerization ability under ATRP conditions, it enables quantitative single‑unit monomer addition (one IPAMA molecule per activation cycle) [1]. This property is unattainable with any other commercial adamantyl methacrylate, making IPAMA the only viable monomer for constructing sequence‑defined polymethacrylates for applications such as digital information storage, molecular barcoding, and precision biomaterials [2].

Low-Dielectric, High-Transparency Coatings for Deep-UV

The adamantane cage of IPAMA imparts low polarity and low dielectric constant, while the isopropyl substituent further reduces moisture affinity (logP 4.6 vs. 3.8 for AdMA) . IPAMA‑derived polymers maintain high optical transparency at 193 nm and 248 nm, making them suitable for anti‑reflective coatings, waveguide cladding layers, and optical adhesives in deep‑UV lithography equipment where both optical clarity and environmental stability are demanded .

Thermally Robust Hydrophobic Coatings for MEMS & Packaging

With a flash point 16 °C higher than MAdMA and superior hydrophobicity, IPAMA‑based coatings provide enhanced thermal and moisture protection for semiconductor packaging and micro‑electromechanical systems (MEMS) . The rigid adamantane‑isopropyl architecture minimizes thermal expansion mismatch and outgassing, critical for hermetic sealing applications where coating integrity must be maintained through solder reflow and high‑temperature operation.

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